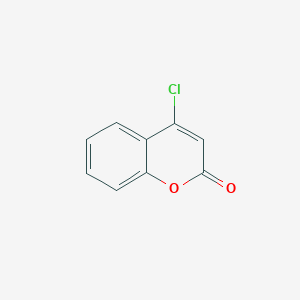

![molecular formula C17H26O2 B096255 4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one CAS No. 18938-06-2](/img/structure/B96255.png)

4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

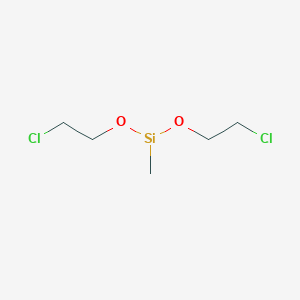

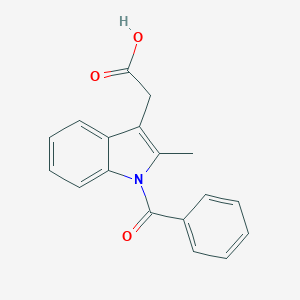

4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one, commonly known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and dependence. However, its unique chemical structure and pharmacological properties have made it a subject of interest for scientific research.

Mécanisme D'action

AH-7921 acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which may contribute to its analgesic properties. However, its exact mechanism of action is not fully understood and requires further investigation.

Effets Biochimiques Et Physiologiques

AH-7921 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been found to increase dopamine release in the brain, which may contribute to its reinforcing effects.

Avantages Et Limitations Des Expériences En Laboratoire

AH-7921 has several advantages for laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, its high potential for abuse and dependence, as well as its classification as a controlled substance, limit its availability and use in research studies.

Orientations Futures

Future research on AH-7921 should focus on further elucidating its mechanism of action and pharmacological properties. Additionally, studies should investigate its potential as a treatment for opioid addiction and as an alternative to traditional opioid therapy. Finally, research should explore the development of safer and more effective opioid analgesics with reduced potential for abuse and dependence.

Méthodes De Synthèse

AH-7921 can be synthesized through a multi-step process involving the condensation of 4-methoxyphenylacetonitrile with cyclohexanone followed by reduction and acetylation. The yield of the final product can be improved through optimization of reaction conditions and purification methods.

Applications De Recherche Scientifique

AH-7921 has been studied for its potential use as a pain reliever and as a treatment for opioid addiction. It has been shown to have analgesic effects in animal models, although its potency is lower than that of morphine. Additionally, it has been found to produce less respiratory depression and physical dependence than other opioids, making it a potential alternative for opioid therapy.

Propriétés

Numéro CAS |

18938-06-2 |

|---|---|

Nom du produit |

4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one |

Formule moléculaire |

C17H26O2 |

Poids moléculaire |

262.4 g/mol |

Nom IUPAC |

8-acetyltricyclo[9.4.0.03,7]pentadecan-2-one |

InChI |

InChI=1S/C17H26O2/c1-11(18)13-10-9-12-5-2-3-6-14(12)17(19)16-8-4-7-15(13)16/h12-16H,2-10H2,1H3 |

Clé InChI |

PBRSGKPXGQWFEO-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CCC2CCCCC2C(=O)C3C1CCC3 |

SMILES canonique |

CC(=O)C1CCC2CCCCC2C(=O)C3C1CCC3 |

Synonymes |

4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B96192.png)